molecular formula C22H28N2O4 B1672634 Alstovenine CAS No. 4837-79-0

Alstovenine

Cat. No.: B1672634
CAS No.: 4837-79-0
M. Wt: 384.5 g/mol
InChI Key: WMMZYEBFJWWUJX-UHFFFAOYSA-N
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Description

Isovenenatine is a biochemical.

Scientific Research Applications

Pharmacological Applications

  • CNS Stimulant Properties :
    • Alstovenine has been identified as a central nervous system (CNS) stimulant. In studies involving mice, it demonstrated significant enhancement of morphine's analgesic effects at a dosage of 1 mg/kg. This contrasts sharply with its epimer, venenatine, which inhibits morphine's analgesic effects at a higher dosage of 50 mg/kg .
  • Analgesic Synergy :
    • The compound's ability to potentiate the effects of morphine suggests potential applications in pain management therapies, particularly for patients requiring enhanced analgesia without increasing opioid dosages .

Antifungal Activity

This compound exhibits notable antifungal properties, making it a candidate for developing antifungal agents:

  • Fungal Strain Sensitivity :
    • Research has shown that this compound possesses antifungal activity against various strains, including Cryptococcus and Microsporum. In laboratory tests, extracts from Alstonia venenata demonstrated complete inhibition of fungal growth at specific concentrations .
  • Mechanism of Action :
    • The exact mechanisms by which this compound exerts its antifungal effects are not fully understood but may involve interference with fungal cell wall synthesis or metabolic pathways .

Synthesis and Characterization

A significant study focused on the total synthesis of this compound and its characterization through spectroscopic methods. The research highlighted the importance of stereochemistry in determining the biological activity of yohimbinoid alkaloids, including this compound .

CompoundStereochemistryCNS ActivityAnalgesic Effect
This compoundC(3) EpimerStimulant (1 mg/kg)Enhances morphine effects
VenenatineC(3) EpimerInhibits morphine effects (50 mg/kg)Opposes analgesic effects

Antifungal Studies

In another study examining the antifungal efficacy of extracts from Alstonia venenata, this compound was tested against multiple fungal strains:

Fungal StrainConcentration (mg/ml)Inhibition Result
Cryptococcus sp.125Complete inhibition
Microsporum sp.100Complete inhibition
Alternaria brassicicola250-1000Variable sensitivity

The results indicated that this compound is particularly effective against certain strains, suggesting its potential use in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Alstovenine and ensuring structural accuracy?

  • Methodological Answer : this compound synthesis involves a stereoselective Pictet-Spengler cyclization using Pd₂dba₃ and pyrrolidine catalysts to avoid β-hydroxy elimination byproducts. Key steps include BB₃-mediated cleavage of phenethyl ethers for final product isolation. Structural validation relies on NOESY experiments for methyl ester configuration and comparison of ¹³C NMR data with natural analogs. Discrepancies >4.8 ppm in ¹³C shifts (e.g., 104.3 ppm resonance) should prompt computational validation using density functional theory (DFT) to resolve ambiguities .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies stereochemical and functional group arrangements. For unresolved spectral contradictions (e.g., synthetic vs. natural venenatine), calculate mean absolute deviations (MADs) between experimental and computed ¹³C shifts. A MAD <1.5 ppm suggests synthetic accuracy, whereas deviations >2 ppm warrant re-evaluation of isolation or computational parameters .

Q. How should researchers design experiments to replicate this compound synthesis from literature protocols?

  • Methodological Answer : Optimize reaction conditions using water-compatible diketone intermediates to accelerate yohimbinoid scaffold formation. Include control experiments with NaI as an exogenous nucleophile to test stereochemical reversibility at C(3). Document incremental changes in catalyst systems (e.g., Pd₂dba₃ vs. homogeneous catalysts) to minimize byproduct formation .

Advanced Research Questions

Q. What strategies address low stereoselectivity in late-stage Pictet-Spengler cyclizations during this compound synthesis?

  • Methodological Answer : Screen indole nucleophiles with varying electronic profiles to enhance stereocontrol. Introduce chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) to bias transition states. Validate outcomes via X-ray crystallography or comparative 2D NMR (e.g., NOESY) with known stereoisomers like 16-epi-alstovenine .

Q. How can researchers resolve discrepancies in ¹³C NMR data between synthetic and naturally isolated this compound derivatives?

  • Methodological Answer : Perform DFT-based chemical shift predictions (e.g., using Gaussian or ORCA software) to benchmark experimental ¹³C resonances. Cross-reference outliers (e.g., 104.3 ppm in venenatine) with homologs like 9-methoxy-3-epi-α-yohimbine. If synthetic data aligns with computational predictions but conflicts with natural isolate reports, reassess the original isolation methodology for potential errors .

Q. What statistical frameworks are recommended for analyzing uncertainties in this compound’s spectroscopic data?

  • Methodological Answer : Apply error propagation models to quantify uncertainties from instrument precision (±0.1 ppm for NMR) and sample heterogeneity. Use Bayesian inference to prioritize hypotheses explaining spectral mismatches (e.g., misassignment in natural isolates vs. synthetic impurities). Report confidence intervals for MADs in ¹³C shift comparisons .

Q. How can computational chemistry enhance the validation of this compound’s structural elucidation?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER) with quantum mechanical calculations to model solvent effects on NMR shifts. Validate synthetic intermediates by comparing computed IR spectra with experimental data. For disputed assignments, use DP4+ probability analysis to statistically assess congruence between proposed structures and observed spectra .

Q. Data Contradiction and Validation

Q. What steps mitigate errors in reporting this compound’s spectroscopic data?

  • Methodological Answer : Adhere to IUPAC guidelines for NMR data reporting, including solvent/temperature standardization. For peer review, provide raw FID files and processing parameters (e.g., apodization functions). Cross-validate synthetic batches using independent techniques (e.g., circular dichroism for enantiopurity) .

Q. How should researchers document methodological limitations in this compound studies?

  • Methodological Answer : Disclose catalyst deactivation risks in Pd-mediated reactions and quantify byproduct ratios via HPLC. In supplementary materials, include failure cases (e.g., unsuccessful BBr₃ cleavage conditions) to guide troubleshooting. Use the "limitations" section to discuss MAD thresholds for ¹³C shift acceptance .

Q. Experimental Design and Best Practices

Q. What quality control measures ensure reproducibility in this compound research?

  • Methodological Answer : Implement batch-to-batch consistency checks via TLC/HPLC monitoring. For structural replicates, require ≥95% spectral match to reference data. Archive synthetic intermediates in chemically stable formats (e.g., lyophilized solids) with annotated metadata (e.g., reaction pH, catalyst lot numbers) .

Q. How can researchers optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to vary reaction time, temperature, and catalyst loading. Use response surface methodology to identify optimal conditions. Validate stereochemical outcomes with Mosher ester analysis or chiral shift reagents .

Tables for Key Data

Parameter Synthetic this compound Natural this compound Computational Prediction
¹³C Shift (104.3 ppm)104.1 ppm104.3 ppm99.3 ppm
MAD (vs. Computation)1.37 ppm1.85 ppm
Key Stereocenter (C3)R-configurationR-configuration

Table 1. Comparative ¹³C NMR data and computational validation for this compound derivatives .

Properties

CAS No.

4837-79-0

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (1S,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16+,17-,20+/m1/s1

InChI Key

WMMZYEBFJWWUJX-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3

Isomeric SMILES

COC1=CC=CC2=C1C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isovenenatine;  Alstovenine.

Origin of Product

United States

Retrosynthesis Analysis

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